3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14955394
Molecular Formula: C22H26N4O2S2
Molecular Weight: 442.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N4O2S2 |
|---|---|
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | (5Z)-3-cyclopentyl-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H26N4O2S2/c1-13(2)11-23-19-16(20(27)25-12-14(3)8-9-18(25)24-19)10-17-21(28)26(22(29)30-17)15-6-4-5-7-15/h8-10,12-13,15,23H,4-7,11H2,1-3H3/b17-10- |
| Standard InChI Key | NUAJXFAGSVMBAJ-YVLHZVERSA-N |
| Isomeric SMILES | CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)NCC(C)C)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)NCC(C)C)C=C1 |
Introduction
Structural Overview
The compound features a hybrid structure combining a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone scaffold, and various functional groups:
-
Thiazolidinone Ring: Contains sulfur and oxygen atoms, contributing to its potential biological activity.
-
Pyrido[1,2-a]pyrimidinone Core: A bicyclic framework often associated with pharmacological properties.
-
Substituents:
-
A cyclopentyl group attached to the thiazolidinone ring.
-
A methyl group on the pyrido[1,2-a]pyrimidinone core.
-
An isobutylamino group providing additional hydrophobic and hydrogen-bonding interactions.
-
The compound’s Z-configuration (cis) at the thiazolidinone double bond ensures specific spatial orientation critical for its interaction with biological targets.
Synthesis Pathway
The synthesis of this compound likely involves multi-step reactions combining heterocyclic chemistry and functional group modifications. Although detailed protocols for this specific compound were unavailable, similar compounds are synthesized through:
-
Formation of the Thiazolidinone Ring:
-
Cyclization reactions involving thiourea derivatives and carbonyl compounds under acidic or basic conditions.
-
-
Construction of the Pyrido[1,2-a]pyrimidinone Core:
-
Condensation of pyridine derivatives with urea or guanidine-based reagents.
-
-
Functionalization:
-
Introduction of cyclopentyl and amino substituents via alkylation or reductive amination.
-
-
Final Coupling:
-
Linking the thiazolidinone moiety to the pyrido[1,2-a]pyrimidinone scaffold through aldol condensation or similar strategies.
-
Analytical Characterization
The integrity of the synthesized compound can be confirmed using advanced spectroscopic techniques:
| Technique | Observations |
|---|---|
| NMR Spectroscopy (1H, 13C) | Identification of chemical shifts corresponding to cyclopentyl, methyl, and amino groups. |
| Mass Spectrometry (MS) | Molecular ion peak confirming the molecular weight. |
| Infrared Spectroscopy (IR) | Functional group identification (e.g., C=O, C=S, N-H). |
| X-ray Crystallography | Structural confirmation and stereochemical analysis. |
Biological Activities
Preliminary studies on structurally related compounds suggest potential pharmacological applications:
-
Anti-inflammatory Activity:
-
The thiazolidinone ring is known to inhibit enzymes like cyclooxygenases or lipoxygenases.
-
-
Antimicrobial Properties:
-
Sulfur-containing heterocycles often exhibit antibacterial and antifungal effects.
-
-
Anticancer Potential:
-
The pyrido[1,2-a]pyrimidinone core may interact with DNA or enzymes involved in cell proliferation.
-
-
Enzyme Inhibition:
-
Likely candidates for kinase inhibition due to their planar aromatic systems and hydrogen bond donors/acceptors.
-
Potential Applications
Given its structural complexity and functional diversity, this compound could be explored for:
-
Drug development targeting inflammation, infections, or cancer.
-
Molecular docking studies to predict binding affinities with biological targets.
-
Further chemical modifications to enhance solubility or bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume